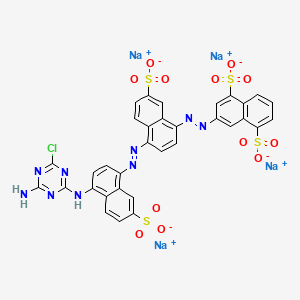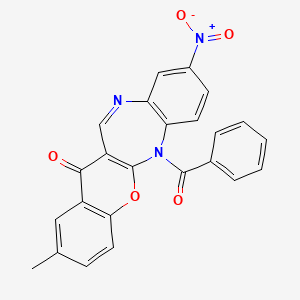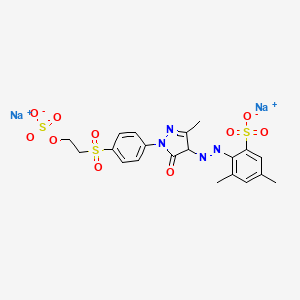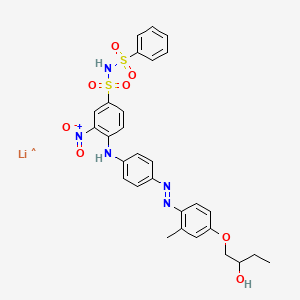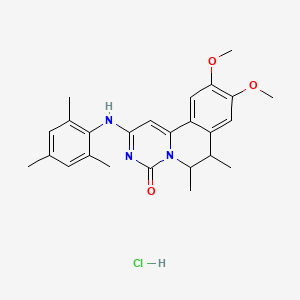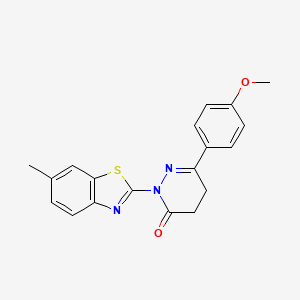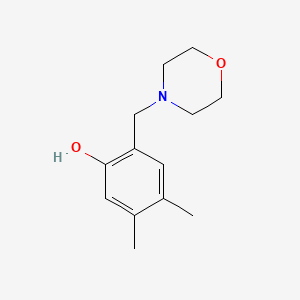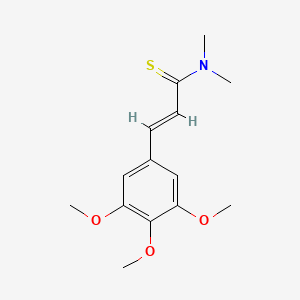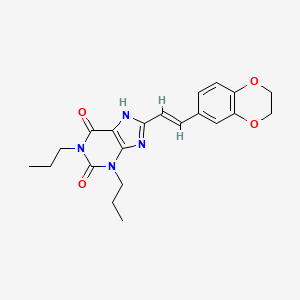
Quinaldine, 4,7-dibutoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibutoxiquinolina, clorhidrato es un derivado de la quinolina, que es un compuesto orgánico con la fórmula CH₃C₉H₆N. La quinolina en sí misma es un derivado metilado de la quinolina, un compuesto orgánico aromático heterocíclico. La forma clorhidrato de 4,7-dibutoxiquinolina es una sal que mejora su solubilidad en agua, haciéndola más adecuada para diversas aplicaciones.
Métodos De Preparación
La síntesis de 4,7-dibutoxiquinolina, clorhidrato normalmente implica los siguientes pasos:
Butoxilación: La quinolina se somete entonces a butoxilación, donde los grupos butoxi se introducen en las posiciones 4 y 7 del anillo de quinolina. Esto se puede lograr utilizando bromuro de butilo en presencia de una base como el carbonato de potasio.
Formación de clorhidrato: El paso final implica convertir la dibutoxiquinolina en su sal clorhidrato mediante la reacción con ácido clorhídrico.
Análisis De Reacciones Químicas
4,7-Dibutoxiquinolina, clorhidrato experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar derivados de la quinolina.
Reducción: La hidrogenación del compuesto puede conducir a la formación de derivados de la tetrahidroquinolina.
Sustitución: Los grupos butoxi pueden ser sustituidos por otros grupos funcionales utilizando reacciones de sustitución nucleófila. Los reactivos comunes para estas reacciones incluyen haluros de alquilo y nucleófilos como aminas o tioles.
Aplicaciones Científicas De Investigación
4,7-Dibutoxiquinolina, clorhidrato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios tintes e indicadores de pH.
Biología: El compuesto se utiliza en el estudio de sistemas biológicos debido a sus propiedades bioactivas. Puede utilizarse para investigar los efectos de los derivados de la quinolina en las vías biológicas.
Industria: Se utiliza en la producción de tintes y colorantes, como el amarillo de quinolina.
Mecanismo De Acción
El mecanismo de acción de 4,7-dibutoxiquinolina, clorhidrato implica su interacción con dianas moleculares en los sistemas biológicos. El compuesto puede interactuar con enzimas y receptores, modulando su actividad. Por ejemplo, se sabe que los derivados de la quinolina inhiben la enzima topoisomerasa, que participa en la replicación y reparación del ADN . Esta inhibición puede conducir a la interrupción de los procesos celulares, lo que la hace útil en las terapias anticancerosas y antimicrobianas.
Comparación Con Compuestos Similares
4,7-Dibutoxiquinolina, clorhidrato puede compararse con otros derivados de la quinolina como:
Quinolina: El compuesto original, que es menos sustituido y tiene diferentes propiedades de solubilidad y reactividad.
4,7-Dibutoxiquinolina, clorhidrato es único debido a su patrón específico de sustitución, que le confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
93901-77-0 |
|---|---|
Fórmula molecular |
C18H26ClNO2 |
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
4,7-dibutoxy-2-methylquinoline;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-4-6-10-20-15-8-9-16-17(13-15)19-14(3)12-18(16)21-11-7-5-2;/h8-9,12-13H,4-7,10-11H2,1-3H3;1H |
Clave InChI |
OCLZQCGJPGIBJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=NC(=CC(=C2C=C1)OCCCC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


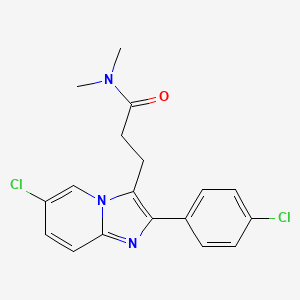

![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)
